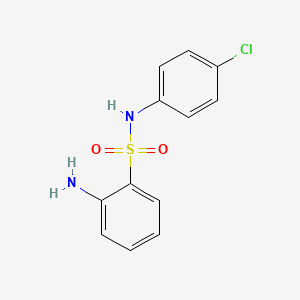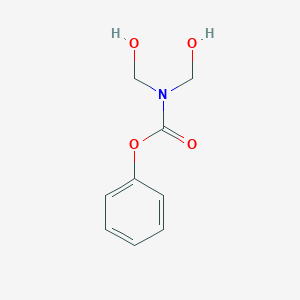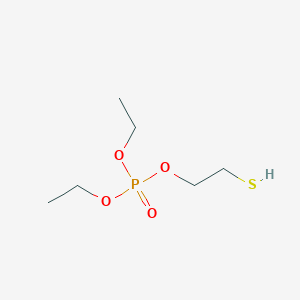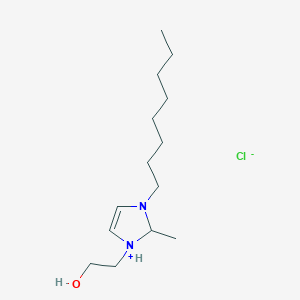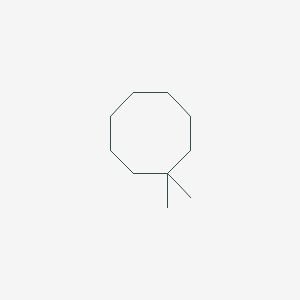
Cyclooctane, 1,1-dimethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctane, 1,1-dimethyl is an organic compound with the molecular formula C10H20. It is a derivative of cyclooctane, where two methyl groups are attached to the same carbon atom in the cyclooctane ring. This compound is part of the cycloalkane family, which consists of saturated hydrocarbons containing carbon atoms arranged in a ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclooctane, 1,1-dimethyl typically involves the dimerization of butadiene, catalyzed by nickel (0) complexes such as nickel bis(cyclooctadiene). This process yields 1,5-cyclooctadiene, which can then be hydrogenated to produce cyclooctane
Industrial Production Methods
Industrial production of cyclooctane derivatives often involves large-scale catalytic processes. The dimerization of butadiene and subsequent hydrogenation are carried out in reactors designed to handle high pressures and temperatures. The alkylation step is typically performed using methylating agents in the presence of catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooctane, 1,1-dimethyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or alcohols, depending on the reaction conditions.
Reduction: Alkanes or cycloalkanes with fewer double bonds.
Substitution: Halogenated cyclooctane derivatives or alkylated products.
Applications De Recherche Scientifique
Cyclooctane, 1,1-dimethyl has several applications in scientific research:
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of other organic compounds and as a solvent in various chemical processes.
Mécanisme D'action
The mechanism of action of cyclooctane, 1,1-dimethyl involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. Additionally, its structure enables it to participate in various chemical reactions, influencing the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctane: The parent compound with no methyl groups attached.
Cyclooctane, 1,2-dimethyl: A derivative with two methyl groups attached to adjacent carbon atoms.
Cyclooctane, 1,4-dimethyl: A derivative with two methyl groups attached to carbon atoms separated by three other carbon atoms.
Uniqueness
Cyclooctane, 1,1-dimethyl is unique due to the specific positioning of its methyl groups on the same carbon atom. This structural feature influences its conformational stability and reactivity compared to other cyclooctane derivatives. The presence of two methyl groups on the same carbon atom also affects its physical properties, such as boiling point and solubility, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
62882-97-7 |
|---|---|
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
1,1-dimethylcyclooctane |
InChI |
InChI=1S/C10H20/c1-10(2)8-6-4-3-5-7-9-10/h3-9H2,1-2H3 |
Clé InChI |
QEHFDLMARNTXIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCCCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
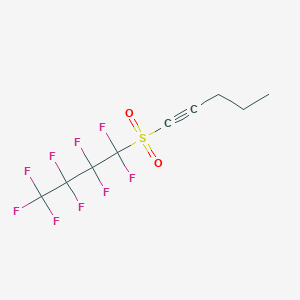

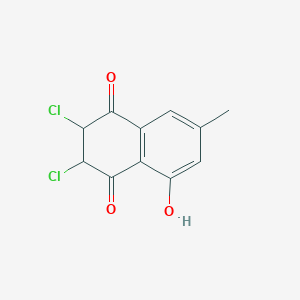
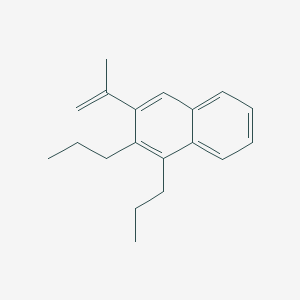
![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)
